molecular formula C6H8ClN3S B1621146 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine CAS No. 478258-67-2

6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine

Cat. No. B1621146
M. Wt: 189.67 g/mol
InChI Key: NHJWXOKUEKCRKF-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine, commonly referred to as Cl-MMP, is an organic molecule with a unique structure and interesting properties. It is a highly versatile molecule that has been studied extensively in recent years due to its potential applications in various scientific fields. In

Scientific Research Applications

Spectroscopic Investigations and Molecular Docking

A comprehensive spectroscopic analysis of a related pyrimidine compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, using FT-IR and FT-Raman techniques, highlighted its potential as a chemotherapeutic agent. The study also discussed molecular docking results, suggesting inhibitory activity against GPb, indicating potential anti-diabetic properties (Alzoman et al., 2015).

Chemical Synthesis and Reactions

Research into the synthesis and reactions of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile provided insights into the production of various derivatives, including thieno[2,3-d]pyrimidines and amino-substituted pyrimidines, showcasing the versatility of pyrimidine compounds in chemical synthesis (Briel et al., 2002).

Nonlinear Optical Material Study

An analysis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP), synthesized from a related methylthio pyrimidine derivative, revealed its potential as a third-order nonlinear optical material. The study encompassed spectroscopic signature studies, Hirshfeld surface analysis, and DFT calculations, highlighting its suitability for nonlinear optical devices (Murthy et al., 2019).

Antiviral Activity

A study on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines demonstrated antiviral activity against a range of viruses, including herpes simplex types 1 and 2, varicella-zoster virus, cytomegalovirus, and human immunodeficiency viruses types 1 and 2. This research underscores the potential of pyrimidine derivatives in antiviral therapies (Holý et al., 2002).

Chemoselective Reactions

Investigations into chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines revealed a selective displacement of chloride or sulfone groups, depending on the conditions and reactants used. This study highlights the nuanced reactivity of pyrimidine derivatives and their potential applications in synthetic chemistry (Baiazitov et al., 2013).

properties

IUPAC Name

6-chloro-N-methyl-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3S/c1-8-5-3-4(7)9-6(10-5)11-2/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJWXOKUEKCRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363385
Record name 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine

CAS RN

478258-67-2
Record name 6-Chloro-N-methyl-2-(methylthio)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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